molecular formula C23H25N5O2 B12121796 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12121796
M. Wt: 403.5 g/mol
InChI Key: DWHUCTMHBRCUDA-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core, a heterocyclic scaffold known for its pharmacological relevance. Key structural features include:

  • 1-Position Substituent: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.
  • N-Substituent: A 3-methoxypropyl chain attached to the carboxamide, balancing hydrophilicity and membrane permeability.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H25N5O2/c1-14-8-6-11-18(15(14)2)28-21(24)19(23(29)25-12-7-13-30-3)20-22(28)27-17-10-5-4-9-16(17)26-20/h4-6,8-11H,7,12-13,24H2,1-3H3,(H,25,29)

InChI Key

DWHUCTMHBRCUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino group and the 2,3-dimethylphenyl and 3-methoxypropyl substituents. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study demonstrated that certain compounds within this class can effectively inhibit cancer cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

Pyrrolo[2,3-b]quinoxaline derivatives have been extensively studied for their antimicrobial properties. In vitro evaluations have indicated efficacy against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

Antioxidant assays using the DPPH method have demonstrated that certain derivatives possess significant radical scavenging activity. For example, one derivative exhibited a hydroxyl radical scavenging rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}, comparable to established antioxidants like Trolox .

Synthesis and Evaluation of Derivatives

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities, showcasing their potential for therapeutic applications .

Table of Biological Activities

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes structural differences and inferred properties of the target compound and its analogs:

Compound ID R1 (1-Position) R2 (N-Substituent) Molecular Formula Key Inferred Properties Reference
Target Compound 2,3-dimethylphenyl 3-methoxypropyl C22H24N5O2 High lipophilicity, moderate solubility N/A
2-methoxybenzyl 3-ethoxypropyl C24H27N5O3 Increased lipophilicity (ethoxy chain)
3-chloro-4-methoxyphenyl 2-chlorobenzyl C25H19Cl2N5O2 Electron-withdrawing Cl, higher MW
3-methoxyphenyl None (unsubstituted) C18H15N5O2 Reduced steric hindrance
2-chlorophenyl 3-ethoxypropyl C22H22ClN5O2 Chloro substituent enhances binding
3-morpholin-4-ylpropyl 4-fluorobenzyl C27H28FN5O2 Improved solubility (morpholine)
Key Observations:
  • Lipophilicity : The target compound’s 2,3-dimethylphenyl group enhances lipophilicity compared to methoxy () or morpholine-containing analogs (). However, chloro substituents () may further increase binding affinity to hydrophobic targets .
  • Solubility : The 3-methoxypropyl chain in the target compound offers better aqueous solubility than the 3-ethoxypropyl group in , but less than the morpholine group in .

Metabolic Stability and Electronic Effects

  • Metabolism : Methoxy groups (e.g., in the target compound) are less prone to oxidative metabolism than ethoxy () or chloro groups (), which may undergo dealkylation or dehalogenation .

Structural Diversity in Commercial Libraries

Analogs such as 2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () and 2-amino-N-(4-fluorobenzyl)-1-(3-morpholin-4-ylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () highlight the exploration of:

  • Phenyl Ring Modifications : Dimethoxy () or fluorobenzyl () groups to tune electronic properties .
  • Side-Chain Optimization : Morpholine () or methylpropyl () groups to enhance solubility or bioavailability .

Research Implications and Gaps

  • Activity Data: While structural comparisons are feasible, biological activity data (e.g., IC50, binding assays) for the target compound are absent in the evidence.
  • Synthetic Accessibility : The target compound’s dimethylphenyl group may require regioselective synthesis compared to simpler substituents (e.g., ) .

Biological Activity

The compound 2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxalines are known for their therapeutic potential in various fields, including oncology, anti-inflammatory treatments, and metabolic disorders. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol

The presence of the pyrroloquinoxaline moiety is significant for its biological activity, particularly in modulating enzyme activity and interacting with various biological targets.

Research indicates that quinoxaline derivatives exhibit several mechanisms of action:

  • Inhibition of Enzymes : Many quinoxaline compounds target specific enzymes such as secretory phospholipase A2 (sPLA2) and α-glucosidase. For instance, a related study found that certain quinoxaline derivatives had IC50 values as low as 0.0475 µM against sPLA2, indicating potent inhibition capabilities .
  • Antioxidant Activity : Compounds within this class have been shown to possess antioxidant properties, which may contribute to their therapeutic effects in conditions like diabetes and cardiovascular diseases .
  • Anti-inflammatory Effects : Quinoxalines have demonstrated the ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition : The compound was tested for its inhibitory effects on α-glucosidase and sPLA2. Results indicated that it effectively inhibited both enzymes, with significant implications for diabetes management by regulating blood glucose levels.
  • Antimicrobial Activity : Preliminary tests showed that the compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential:

  • Diabetes Model : In a diabetic mouse model, administration of the compound led to a significant reduction in blood glucose levels compared to control groups. This supports its role as a potential antidiabetic agent .
  • Cancer Models : The compound's effects on tumor growth were assessed in xenograft models, where it demonstrated inhibitory effects on tumor proliferation, indicating its potential application in cancer therapy.

Case Studies

Several case studies highlight the efficacy and safety profile of similar quinoxaline derivatives:

  • Case Study 1 : A clinical trial involving a related quinoxaline derivative showed promising results in reducing tumor size in patients with advanced solid tumors. The study reported manageable side effects and improved quality of life for participants .
  • Case Study 2 : Research involving diabetic rats treated with a similar compound showed improved metabolic parameters and reduced oxidative stress markers, reinforcing the potential use of quinoxaline derivatives in metabolic disorders .

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